

# Comprehensive Spectral Profiling of 4-Chloro-2,N-dimethylaniline

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-Chloro-2,N-dimethylaniline

CAS No.: 30273-07-5

Cat. No.: B13503585

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CAS: 30273-07-5 | Formula:

| MW: 155.62 g/mol [1]

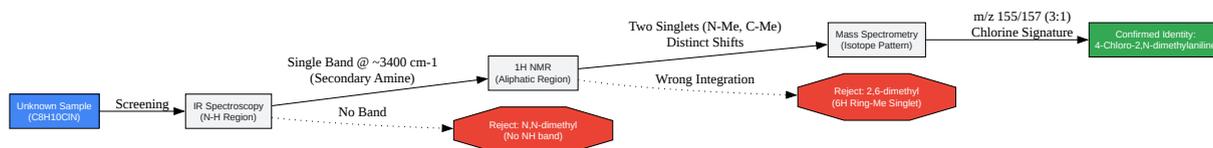
## Executive Summary & Structural Logic

**4-Chloro-2,N-dimethylaniline** (also known as N-methyl-4-chloro-o-toluidine) is a secondary amine intermediate often utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural core combines the electronic effects of a halogenated aromatic ring with the steric influence of an ortho-methyl group and the donating capability of a secondary amine.[1]

For the analytical scientist, validating this structure requires distinguishing it from its isomers (e.g., 4-chloro-2,6-dimethylaniline or 4-chloro-N,N-dimethylaniline).[1] This guide provides the spectral fingerprints (MS, NMR, IR) required to confirm identity and purity, using the parent compound 4-chloro-2-methylaniline (CAS 95-69-2) as a comparative baseline.[1]

## Structural Validation Pathway

The following logic flow illustrates the analytical decision-making process for confirming the "2,N" substitution pattern versus common isomers.



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Figure 1: Analytical logic flow for differentiating **4-Chloro-2,N-dimethylaniline** from tertiary and primary amine isomers.

## Mass Spectrometry (MS) Analysis

Methodology: GC-MS (EI, 70 eV) is the preferred method for purity assessment.[1] Core

Diagnostic: The presence of a chlorine atom provides a definitive isotopic signature.[1]

## Fragmentation Logic

The molecular ion (

) appears at m/z 155.[1] The most critical validation check is the Chlorine Isotope Cluster.[1]

You must observe a roughly 3:1 intensity ratio between m/z 155 (

) and m/z 157 (

).

m/z (Ion)	Intensity (%)	Fragment Identity	Mechanistic Insight
155	100 (Base)		Stable molecular ion due to aromatic stabilization.
157	~32		isotope peak.[1] Mandatory QC check.
140	~40-60		Loss of N-methyl group (radical cleavage).[1]
120	~15-25		Homolytic cleavage of the C-Cl bond.[1]
91	~10-20		Tropylium ion rearrangement (characteristic of benzyl/tolyl systems). [1]

Scientist's Note: Unlike aliphatic amines which fragment heavily at the

-carbon, the aromatic ring stabilizes the molecular ion.[1] If the m/z 155 peak is weak or absent, suspect thermal degradation in the injector port or check the ion source temperature (keep < 230°C).

## Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) is recommended for resolution of the N-methyl vs. Ring-methyl signals.[1]

Internal Standard: TMS (

0.00 ppm).[1]

## NMR: Proton Assignment

The key to distinguishing this from the N,N-dimethyl isomer is the presence of the broad NH singlet and the integration of the methyl groups (3H vs 3H, rather than 6H).[1]

Shift (ppm)	Mult.	Int.[1]	Assignment	Structural Context
7.05 - 7.15	dd	1H	Ar-H (C3)	Ortho to Chlorine, meta to Amine.[1]
7.00 - 7.05	d	1H	Ar-H (C5)	Ortho to Chlorine.[1]
6.50 - 6.60	d	1H	Ar-H (C6)	Ortho to Amine (shielded by electron donation).[1]
3.60 - 3.90	br s	1H	N-H	Exchangeable.[1] Broadening varies with concentration/water.
2.85 - 2.90	s	3H	N-CH	Diagnostic singlet.[1] Downfield due to Nitrogen electronegativity.
2.10 - 2.15	s	3H	Ar-CH	Ring methyl (C2).[1] Upfield relative to N-Me.

## NMR: Carbon Framework

Expect 8 distinct carbon signals. The chemical shifts are predicted based on additivity rules applied to the parent 4-chloro-2-methylaniline.

- Aliphatic:  
30.8 (N-Me),  
17.5 (Ar-Me).[1]
- Aromatic: Six signals in the range of 110–145 ppm.[1] The C-N carbon (C1) will be the most deshielded (~145 ppm), while the C-Cl carbon (C4) typically appears around 120-125 ppm.  
[1]

## Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil/low-melting solid.[1]

The IR spectrum provides the fastest "Go/No-Go" decision between the primary amine precursor and the secondary amine product.

Wavenumber ( )	Vibration Mode	Diagnostic Value
3410 - 3440	N-H Stretch	Single sharp band. (Primary amines show a doublet; Tertiary show none).[1]
2800 - 3000	C-H Stretch	Mixed aromatic ( ) and aliphatic ( ) stretches.[1]
1590 - 1610	C=C Aromatic	Ring breathing modes.[1]
1050 - 1100	C-N Stretch	Strong band characteristic of aryl amines.
800 - 850	C-Cl Stretch	Often obscured, but distinct in the fingerprint region.[1]

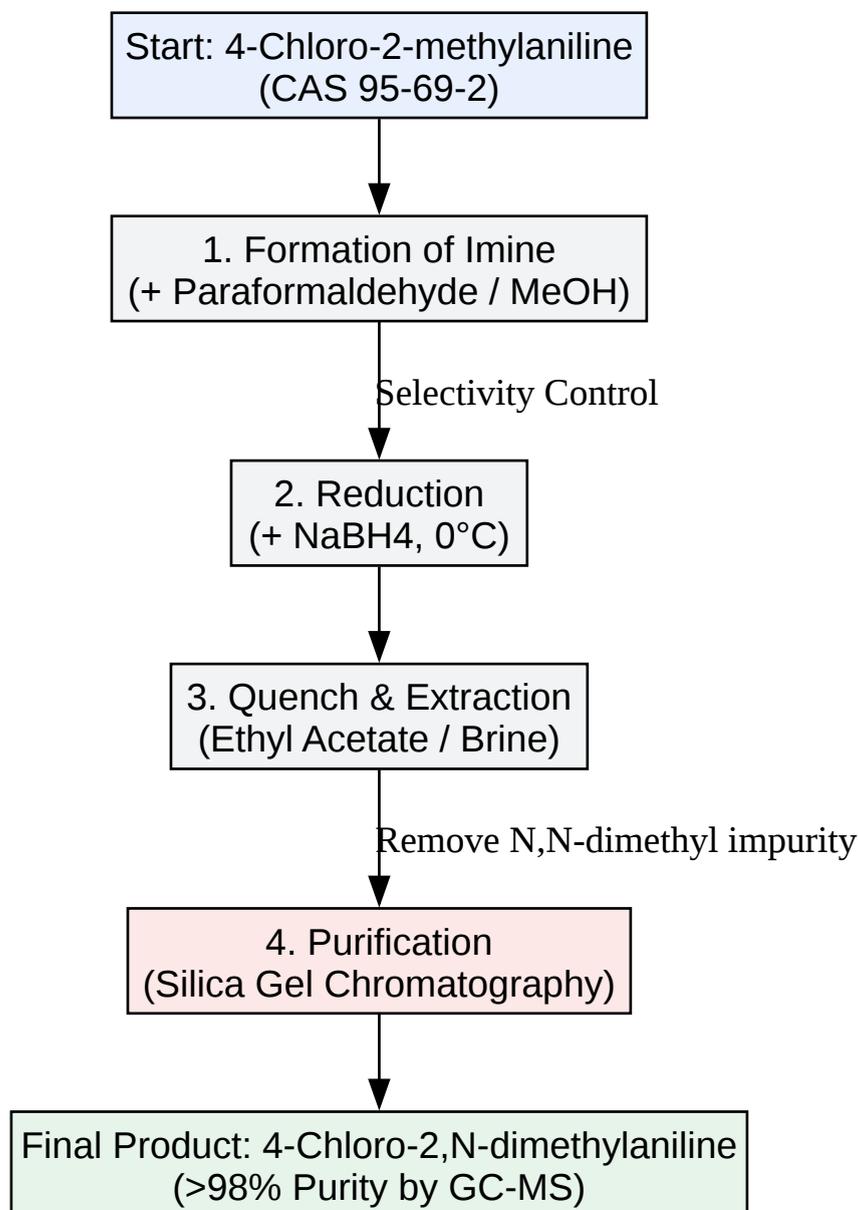
## Experimental Protocol: Synthesis & Purification

Note: This protocol outlines the N-methylation of 4-chloro-2-methylaniline, the standard route to CAS 30273-07-5.[1]

## Reaction Workflow

The challenge in synthesizing the "2,N" isomer is preventing over-methylation to the "N,N" tertiary amine.[1] A reductive amination approach is preferred over direct alkylation with methyl iodide to control selectivity.

- Reagents: 4-Chloro-2-methylaniline (1.0 eq), Paraformaldehyde (1.1 eq), NaBH<sub>3</sub>CN or NaCNBH<sub>3</sub> (Reducing agent), Methanol (Solvent).[1]
- Procedure:
  - Dissolve amine in Methanol.[1]
  - Add Paraformaldehyde and stir for 2 hours to form the imine/hemiaminal intermediate.
  - Cool to 0°C and slowly add reducing agent.
  - Stir at room temperature for 12 hours.
- Workup: Quench with water, extract with Ethyl Acetate, wash with brine.[1]
- Purification: Silica Gel Column Chromatography.
  - Mobile Phase: Hexane:Ethyl Acetate (9:1).[1] The secondary amine usually elutes after the tertiary impurity but before the unreacted primary amine.



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Figure 2: Synthesis and purification workflow emphasizing selectivity control.

## References

- National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chloro-2-methylaniline (Parent Analogue). [1] NIST Chemistry WebBook, SRD 69. [1][2][3] Available at: [\[Link\]\[1\]](#)

- PubChem.Compound Summary: 4-Chloro-2-methylaniline (Precursor Data).[1][4] National Library of Medicine.[1] Available at: [\[Link\]](#)[1]
- LookChem.Product Data: **4-Chloro-2,N-dimethylaniline** (CAS 30273-07-5).[1] Available at: [\[Link\]](#)[1]
- Royal Society of Chemistry.N-Methylation of ortho-Substituted Aromatic Amines (Synthetic Methodology).[1] ChemComm, 2014. DOI: 10.1039/c4cc05908e.[1][5] (Referenced for N-methylation shifts).

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## Sources

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